ネラチニブ

概要

説明

HKI-272は、ネラチニブとしても知られており、ヒト上皮成長因子受容体2(HER-2)チロシンキナーゼの強力な非可逆的阻害剤です。HER-2は、細胞の成長と分化の調節に重要な役割を果たすErbBファミリーの受容体型チロシンキナーゼに属しています。 HER-2の過剰発現は、乳がんを含むさまざまながんに見られます。そのため、がん治療の重要な標的となっています .

科学的研究の応用

HKI-272 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.

Biology: Investigated for its effects on cell signaling pathways and its potential to induce cell cycle arrest and apoptosis in cancer cells.

Medicine: Developed as a therapeutic agent for the treatment of HER-2 positive breast cancer and other solid tumors. .

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development

Safety and Hazards

将来の方向性

Neratinib has shown promising efficacy in patients with breast cancer, which is at least non-inferior compared to previous therapeutic regimens . It has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer . Current research in anti-HER2 therapy is focusing on developing novel TKIs, ADCs, bispecific antibodies, CAR-T, immunotherapy, and inhibiting protein production or increasing degradation .

作用機序

HKI-272は、HER-2受容体のATP結合ポケットに非可逆的に結合することにより、そのキナーゼ活性を阻害して効果を発揮します。この阻害は、HER-2の自己リン酸化と、細胞増殖と生存に関与する下流シグナル伝達経路のその後の活性化を防ぎます。 この化合物は、上皮成長因子受容体(EGFR)キナーゼも阻害するため、抗腫瘍活性にさらに貢献しています .

類似化合物:

ラパチニブ: 別のHER-2およびEGFR阻害剤ですが、HKI-272とは異なり、可逆的阻害剤です。

アファチニブ: HKI-272と同様に、HER-2およびEGFRの非可逆的阻害剤ですが、薬物動態特性が異なります。

トラスツズマブ: HER-2を標的とするモノクローナル抗体で、HKI-272のような低分子阻害剤と併用することで治療効果が向上します

HKI-272の独自性: HKI-272の独自性は、その非可逆的結合メカニズムにあり、これにより、HER-2およびEGFRシグナル伝達経路の長期的な阻害につながります。 この非可逆的阻害は、持続的な抗腫瘍効果をもたらすため、HER-2陽性がん患者にとって貴重な治療オプションとなっています .

生化学分析

Biochemical Properties

Neratinib blocks signal transduction via inhibition of three epidermal growth factor receptors [ErbB1, ErbB2 (Her2) and ErbB4] . This interaction with the enzymes and proteins of these receptors plays a crucial role in its biochemical properties.

Cellular Effects

Neratinib has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Neratinib is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, blocking signal transduction via inhibition of three epidermal growth factor receptors .

Temporal Effects in Laboratory Settings

The effects of Neratinib over time in laboratory settings have been studied extensively. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Neratinib vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Neratinib is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Neratinib is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Neratinib and its effects on its activity or function have been studied. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: HKI-272の合成は、市販の出発物質から始まる複数のステップを含みます。重要なステップには、キノリンコアの形成、アクリルアミド部分の導入、および最終的なカップリング反応が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を実現します .

工業的生産方法: HKI-272の工業的生産は、同様の合成経路に従いますが、より大規模です。プロセスは、効率、費用対効果、および環境への配慮のために最適化されています。 連続フロー化学や自動合成などの高度な技術が採用され、生産速度が向上し、品質が安定しています .

3. 化学反応解析

反応の種類: HKI-272は、次のようなさまざまな化学反応を起こします。

酸化: HKI-272は、特定の条件下で酸化されて、酸化誘導体になります。

還元: 還元反応は、分子内の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。

主要な生成物: これらの反応から生成される主要な生成物には、HKI-272のさまざまな誘導体が含まれ、これらは生物学的活性を変化させたり、薬物動態特性を改善したりする可能性があります .

4. 科学研究アプリケーション

HKI-272は、次のような幅広い科学研究アプリケーションを持っています。

化学反応の分析

Types of Reactions: HKI-272 undergoes various chemical reactions, including:

Oxidation: HKI-272 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of HKI-272.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of HKI-272, which may have altered biological activities or improved pharmacokinetic properties .

類似化合物との比較

Lapatinib: Another HER-2 and EGFR inhibitor, but unlike HKI-272, it is a reversible inhibitor.

Afatinib: An irreversible inhibitor of HER-2 and EGFR, similar to HKI-272, but with different pharmacokinetic properties.

Trastuzumab: A monoclonal antibody targeting HER-2, used in combination with small molecule inhibitors like HKI-272 for enhanced therapeutic effects

Uniqueness of HKI-272: HKI-272’s uniqueness lies in its irreversible binding mechanism, which leads to prolonged inhibition of HER-2 and EGFR signaling pathways. This irreversible inhibition results in sustained antitumor effects, making it a valuable therapeutic option for patients with HER-2 positive cancers .

特性

IUPAC Name |

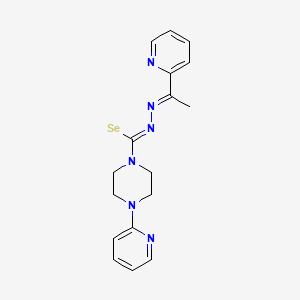

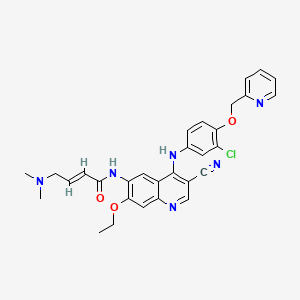

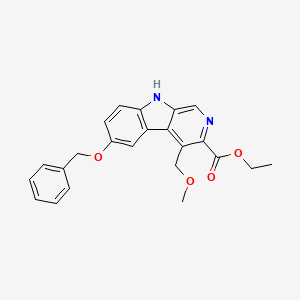

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNPDZNEKVCWMY-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220132 | |

| Record name | Neratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways. | |

| Record name | Neratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

698387-09-6 | |

| Record name | Neratinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698387-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neratinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)